Cas no 895292-33-8 (4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid)
![4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid structure](https://ja.kuujia.com/scimg/cas/895292-33-8x500.png)
4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid 化学的及び物理的性質
名前と識別子
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- 895292-33-8
- 4-[2-cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid
- Z44407601
- EN300-26586981
- 4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid
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- インチ: 1S/C21H19N3O3/c22-15-18(14-16-6-8-17(9-7-16)21(26)27)20(25)24-12-10-23(11-13-24)19-4-2-1-3-5-19/h1-9,14H,10-13H2,(H,26,27)/b18-14+
- InChIKey: CNRXMFQYXBZJNX-NBVRZTHBSA-N
- ほほえんだ: O=C(/C(/C#N)=C/C1C=CC(C(=O)O)=CC=1)N1CCN(C2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 361.14264148g/mol
- どういたいしつりょう: 361.14264148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 614
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 84.6Ų
4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26586981-0.05g |
4-[2-cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid |
895292-33-8 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
3. Book reviews
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
7. Caper tea
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acidに関する追加情報
Recent Advances in the Study of 4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid (CAS: 895292-33-8)
The compound 4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid (CAS: 895292-33-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel bioactive molecules. Its structure, which incorporates a cyano group, a phenylpiperazine moiety, and a benzoic acid group, makes it a versatile scaffold for the development of targeted therapies. Researchers have explored its potential as a modulator of various biological pathways, including those involved in neurological disorders and cancer.
One of the most notable advancements in the study of this compound is its application in the design of selective kinase inhibitors. Kinases play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases. Preliminary in vitro studies have demonstrated that derivatives of 4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid exhibit promising inhibitory activity against specific kinase targets, suggesting its potential as a lead compound for further optimization.
In addition to its kinase inhibitory properties, recent research has also investigated the compound's pharmacokinetic profile. Studies have shown that it possesses favorable solubility and stability under physiological conditions, which are essential characteristics for drug development. However, further in vivo studies are required to fully assess its bioavailability and metabolic stability.
The synthesis of 4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid has also been a focus of recent research. Novel synthetic routes have been developed to improve yield and purity, making it more accessible for large-scale production. These advancements are expected to facilitate further exploration of its biological activities and potential therapeutic applications.
In conclusion, the compound 4-[2-Cyano-2-(4-phenylpiperazine-1-carbonyl)eth-1-en-1-yl]benzoic acid (CAS: 895292-33-8) represents a promising candidate for drug development, with its unique structural features and demonstrated biological activities. Continued research into its mechanisms of action, optimization of its pharmacokinetic properties, and exploration of its therapeutic potential will be critical in advancing this compound toward clinical applications.
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